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Compound of Interest

Compound Name: 5-Morpholin-4-ylpent-3-yn-1-ol

CAS No.: 550302-86-8

Cat. No.: B1274474

Get Quote

In the landscape of modern medicinal chemistry and drug discovery, the strategic combination

of specific molecular fragments is paramount to developing novel therapeutic agents. 5-
Morpholin-4-ylpent-3-yn-1-ol represents a compelling molecular architecture, uniting a

"privileged" morpholine scaffold with a reactive and sterically defined pentynol linker. The

morpholine ring is a ubiquitous feature in numerous approved drugs, prized for the

advantageous physicochemical, biological, and metabolic properties it confers.[1][2] Its weak

basicity and flexible conformation can improve aqueous solubility and permeability across the

blood-brain barrier (BBB), making it a valuable component for central nervous system (CNS)

drug candidates.[2]

This guide provides a comprehensive technical overview of 5-Morpholin-4-ylpent-3-yn-1-ol
for researchers, scientists, and drug development professionals. We will delve into its core

chemical data, plausible synthetic routes with mechanistic insights, spectroscopic

characterization, and potential applications as a versatile building block in the synthesis of

biologically active molecules.

Core Chemical Identity and Properties

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1274474#bc-rfq
https://www.benchchem.com/product/b1274474/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-meets-a-versatile-linker
https://www.benchchem.com/product/b1274474/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-meets-a-versatile-linker
https://www.benchchem.com/product/B1316244
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.benchchem.com/product/b1274474/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-meets-a-versatile-linker
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The fundamental identification and physicochemical properties of 5-Morpholin-4-ylpent-3-yn-
1-ol are summarized below. This data is essential for experimental design, safety assessment,

and regulatory documentation.

Property Value Source(s)

CAS Number 550302-86-8 [3][4]

Molecular Formula C₉H₁₅NO₂ [3]

Molecular Weight 169.22 g/mol [3]

IUPAC Name
5-(morpholin-4-yl)pent-3-yn-1-

ol
[3]

Synonym(s) 5-(4-morpholinyl)-3-pentyn-1-ol [3]

Physical Form Liquid [3]

Storage Temperature Room Temperature [3]

InChI
1S/C9H15NO2/c11-7-3-1-2-4-

10-5-8-12-9-6-10/h11H,3-9H2
[3]

InChI Key
UXIBWUJUNQVDOE-

UHFFFAOYSA-N
[3]

MDL Number MFCD02012809 [3]

Synthesis Protocol and Mechanistic Rationale
While specific literature detailing the synthesis of 5-Morpholin-4-ylpent-3-yn-1-ol is not readily

available, a highly plausible and efficient route is the aminomethylation of a terminal alkyne,

specifically 4-pentyn-1-ol. This reaction, a variant of the Mannich reaction, is a cornerstone of

synthetic chemistry for creating propargylamines.

Experimental Protocol: Synthesis via Aminomethylation
This protocol describes a general, robust method for the copper-catalyzed aminomethylation of

4-pentyn-1-ol.
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Step 1: Reaction Setup

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-

pentyn-1-ol (1.0 eq).[5]

Add a suitable solvent, such as dioxane or tetrahydrofuran (THF).

Add morpholine (1.2 eq).

Add paraformaldehyde (1.2 eq), which serves as the source of formaldehyde.

Step 2: Catalysis and Reaction

Add a catalytic amount of copper(I) chloride or copper(I) bromide (approx. 1-5 mol%). The

catalyst is crucial for activating the terminal alkyne.

Heat the reaction mixture to reflux (typically 80-100 °C, solvent-dependent) and stir

vigorously.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

alkyne is consumed.

Step 3: Work-up and Purification

Cool the reaction mixture to room temperature.

Quench the reaction by adding aqueous ammonium chloride solution.

Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane

(3x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude

product.
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Purify the crude oil via silica gel column chromatography to obtain the pure 5-Morpholin-4-
ylpent-3-yn-1-ol.

Causality and Mechanistic Insight
The choice of a copper(I) catalyst is critical. The mechanism involves the formation of a

copper(I) acetylide intermediate from the terminal alkyne (4-pentyn-1-ol). Concurrently,

morpholine and formaldehyde react to form an electrophilic Eschenmoser's salt-like iminium

ion. The nucleophilic copper acetylide then attacks the iminium ion, forming the carbon-carbon

bond and yielding the desired propargylamine product after workup. This method is favored for

its high efficiency and atom economy.
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Caption: Synthetic workflow for 5-Morpholin-4-ylpent-3-yn-1-ol.

Spectroscopic Characterization Profile
Direct spectroscopic data for this specific compound is not publicly cataloged. However, based

on its constituent functional groups, a detailed theoretical profile can be constructed, which is

invaluable for characterization during synthesis.
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¹H NMR Spectroscopy (Predicted)
Morpholine Protons: Two distinct signals are expected. The protons adjacent to the nitrogen

(N-CH₂) would appear as a triplet around δ 2.5-2.7 ppm. The protons adjacent to the oxygen

(O-CH₂) would appear as a triplet around δ 3.6-3.8 ppm.[6]

Propargyl Protons (-CH₂-N): The methylene group attached to the morpholine nitrogen and

adjacent to the alkyne would likely appear as a singlet or a narrow triplet around δ 3.2-3.4

ppm.

Homopropargyl Protons (-CH₂-C≡): The methylene group between the alcohol and the

alkyne is expected to be a triplet around δ 2.4-2.6 ppm.

Alcohol Protons (-CH₂-OH): The methylene group attached to the hydroxyl group would be a

triplet around δ 3.6-3.7 ppm.[7]

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-

dependent, typically between δ 1.5-4.0 ppm. This peak disappears upon a D₂O shake.[8]

¹³C NMR Spectroscopy (Predicted)
Alkyne Carbons (-C≡C-): Two signals are expected in the δ 80-90 ppm range.

Morpholine Carbons: Two signals: N-CH₂ carbons around δ 53-55 ppm and O-CH₂ carbons

around δ 66-68 ppm.[6]

Propargyl Carbon (-CH₂-N): Expected around δ 45-50 ppm.

Alcohol Carbon (-CH₂-OH): Expected around δ 60-62 ppm.[7]

Homopropargyl Carbon (-CH₂-C≡): Expected around δ 22-25 ppm.

Infrared (IR) Spectroscopy (Predicted)
O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.

C-H Stretch (sp³): Multiple bands in the 2850-3000 cm⁻¹ region.
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C≡C Stretch: A weak to medium band around 2200-2250 cm⁻¹. The substitution pattern may

affect intensity.

C-O Stretch: A strong band in the 1100-1120 cm⁻¹ region, characteristic of the morpholine

ether linkage and the primary alcohol.

Applications in Research and Drug Development
The structure of 5-Morpholin-4-ylpent-3-yn-1-ol makes it a highly valuable building block for

synthesizing more complex molecules, particularly in the field of medicinal chemistry.

Role as a Privileged Fragment Carrier
The morpholine moiety is a well-established "privileged scaffold."[1] Its inclusion in a drug

candidate can modulate pharmacokinetic and pharmacodynamic properties.[2] This compound

serves as a convenient reagent to introduce the morpholine group, along with a linker, onto a

target molecule.

Versatile Chemical Handle for Derivatization
The primary alcohol and the internal alkyne functional groups are versatile handles for further

chemical transformations:

Alcohol Derivatization: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid,

or it can undergo esterification or etherification to connect to other molecular fragments.

Alkyne Chemistry: The alkyne can participate in various reactions, including "click chemistry"

(Copper-Catalyzed Azide-Alkyne Cycloaddition), Sonogashira coupling, or reduction to an

alkene or alkane, allowing for precise control over the final molecular geometry and

properties.

This dual functionality allows for the rapid generation of a library of diverse compounds for

screening, a common workflow in early-stage drug discovery.
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Caption: Drug discovery workflow using the subject compound.

Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-Morpholin-4-ylpent-3-yn-1-ol is available

from suppliers.[3] As a general precaution for a novel amine and alcohol-containing organic

compound, it should be handled in a well-ventilated fume hood. Standard personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is

required. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion
5-Morpholin-4-ylpent-3-yn-1-ol is a strategically designed chemical entity that combines the

favorable properties of the morpholine ring with the synthetic versatility of a pentynol linker. Its

accessible synthesis and dual functional handles make it an attractive building block for

constructing diverse molecular libraries aimed at discovering new therapeutic agents. This

guide provides the foundational chemical knowledge required for researchers to effectively

incorporate this compound into their synthetic and drug discovery programs.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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